

Performance of disodium sulfosuccinate in different capillary electrophoresis systems

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Compound of Interest

Compound Name: *Disodium sulfosuccinate*

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Performance Showdown: Disodium Sulfosuccinate in Capillary Electrophoresis Systems

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in the separation of complex mixtures, capillary electrophoresis (CE) stands out for its high efficiency and minimal sample consumption. A key modification of this technique, Micellar Electrophoresis (MEKC), extends its utility to neutral analytes through the use of surfactants. While sodium dodecyl sulfate (SDS) has long been the workhorse in MEKC, other surfactants, such as **disodium sulfosuccinate**, are emerging as viable alternatives, offering different selectivity and performance characteristics. This guide provides an objective comparison of the performance of **disodium sulfosuccinate** in various CE systems, supported by experimental data and detailed protocols to aid researchers in selecting the optimal surfactant for their analytical challenges.

At a Glance: Surfactant Performance in Capillary Electrophoresis

The choice of surfactant in MEKC is critical as it dictates the separation selectivity and efficiency. The following tables summarize the quantitative performance of **disodium**

sulfosuccinate (represented by its common variant, dioctyl sulfosuccinate or Aerosol-OT) in comparison to the widely used SDS and other surfactants in different CE systems.

Table 1: Comparison of Anionic Surfactants for the Separation of Hydrophobic Compounds in Nonaqueous Capillary Electrophoresis

Surfactant	Analyte Class	Separation System	Key Performance Observations
Sodium Dodecyl Sulfate (SDS)	p-Arylacetophenones	Nonaqueous CE (Formamide with 20 mM K2HPO4)	Provided the best separation results for the selected analytes. [1]
Diethylhexyl Sodium Sulfosuccinate (AOT)	p-Arylacetophenones	Nonaqueous CE (Formamide with 20 mM K2HPO4)	Showed separation capability, but was outperformed by SDS for this specific application.[1]
Taurodeoxycholic Acid Sodium Salt (STDC)	p-Arylacetophenones	Nonaqueous CE (Formamide with 20 mM K2HPO4)	Demonstrated different selectivity but was less effective than SDS in this system.[1]

Table 2: Performance of **Disodium Sulfosuccinate** in Micellar Electrokinetic Chromatography of Alkyl Phenyl Ketones

Surfactant	Analytes	Separation System	Separation Window	Hydrophobic Environment
Sodium di(2-ethylhexyl) sulfosuccinate (DOSS)	Alkyl Phenyl Ketones	Aqueous MEKC	Wider	Greater
Sodium di(2-ethylhexyl) phosphate (NaDEHP)	Alkyl Phenyl Ketones	Aqueous MEKC	Narrower	Lesser

Table 3: Application of **Disodium Sulfosuccinate** in the Separation of Food Antioxidants by MEKC

Surfactant	Analytes	Separation System	Analysis Time	Resolution
Bis(2-ethylhexyl)sodium sulfosuccinate (AOT)	6 Synthetic Food Antioxidants	Aqueous MEKC with Acetonitrile	< 15 minutes	Baseline resolution of all six compounds achieved.[2]

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are the experimental protocols for the key comparisons cited.

Protocol 1: Nonaqueous Capillary Electrophoresis of Hydrophobic Compounds

Objective: To compare the separation performance of SDS, AOT, and STDC for hydrophobic compounds in a nonaqueous CE system.[1]

Instrumentation:

- Capillary Electrophoresis System with UV detector.
- Fused-silica capillary (e.g., 50 μm i.d., 50 cm total length).

Reagents:

- Background Electrolyte (BGE): 20 mM Potassium Phosphate (K_2HPO_4) in formamide.
- Surfactants: Sodium Dodecyl Sulfate (SDS), Diethylhexyl Sodium Sulfosuccinate (AOT), Taurodeoxycholic Acid Sodium Salt (STDC).
- Analytes: p-Arylacetophenones mixture.
- Capillary Conditioning Solutions: 1 M NaOH, 0.1 M NaOH, deionized water, and BGE.

Procedure:

- Capillary Conditioning:
 - Flush the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and 0.1 M NaOH (30 min).
 - Before each run, rinse the capillary with 0.1 M NaOH (5 min), deionized water (5 min), and finally equilibrate with the running BGE for 10 minutes.
- Sample and Buffer Preparation:
 - Prepare stock solutions of each surfactant in the BGE at the desired concentrations (e.g., up to 180 mM for SDS).
 - Dissolve the p-arylacetophenone mixture in the BGE to the desired concentration.
- Electrophoretic Separation:
 - Fill the capillary with the surfactant-containing BGE.
 - Inject the sample using a pressure or voltage injection method.
 - Apply a high voltage (e.g., 20-30 kV) across the capillary.

- Detect the separated analytes at a suitable wavelength (e.g., 254 nm).
- Repeat the separation for each surfactant and compare the resulting electropherograms for resolution, efficiency, and analysis time.

Protocol 2: MEKC of Synthetic Food Antioxidants using AOT

Objective: To achieve the separation of six synthetic food antioxidants using bis(2-ethylhexyl)sodium sulfosuccinate (AOT) as the micellar phase.[\[2\]](#)

Instrumentation:

- Capillary Electrophoresis System with a diode-array detector.
- Fused-silica capillary (e.g., 75 μ m i.d., 60 cm total length).

Reagents:

- Running Buffer: Boric/borate buffer at a specific pH (e.g., pH 8.0).
- Surfactant: Bis(2-ethylhexyl)sodium sulfosuccinate (AOT).
- Organic Modifier: Acetonitrile.
- Analytes: 2[\[3\]](#)-tert.-butyl-4-hydroxyanisole, 2,6-di-tert.-butyl-p-cresol, tert-butylhydroquinone, and propyl, octyl, and dodecyl esters of 3,4,5-trihydroxybenzoic acid.
- Capillary Conditioning Solutions: 0.1 M NaOH, deionized water, and running buffer.

Procedure:

- Capillary Conditioning:
 - At the beginning of the day, rinse the capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes.
 - Before each injection, equilibrate the capillary with the running buffer for 5 minutes.

- Sample and Buffer Preparation:
 - Prepare the running buffer by dissolving boric acid and adjusting the pH with NaOH.
 - Add the desired concentration of AOT and acetonitrile to the buffer to form the micellar solution.
 - Prepare a stock solution of the antioxidant mixture in a suitable solvent (e.g., methanol) and dilute with the running buffer.
- Electrophoretic Separation:
 - Fill the capillary with the AOT-containing running buffer.
 - Inject the sample hydrodynamically (e.g., by applying pressure for a few seconds).
 - Apply a separation voltage (e.g., 25 kV).
 - Monitor the separation at a wavelength where the analytes have strong absorbance.
 - Optimize the separation by adjusting the concentration of AOT, acetonitrile percentage, buffer pH, and applied voltage.

Visualizing the Process: Experimental Workflow

To provide a clear overview of the comparative study, the following diagram illustrates the general workflow for evaluating the performance of different surfactants in a capillary electrophoresis system.

Experimental Workflow for Surfactant Performance Comparison in CE

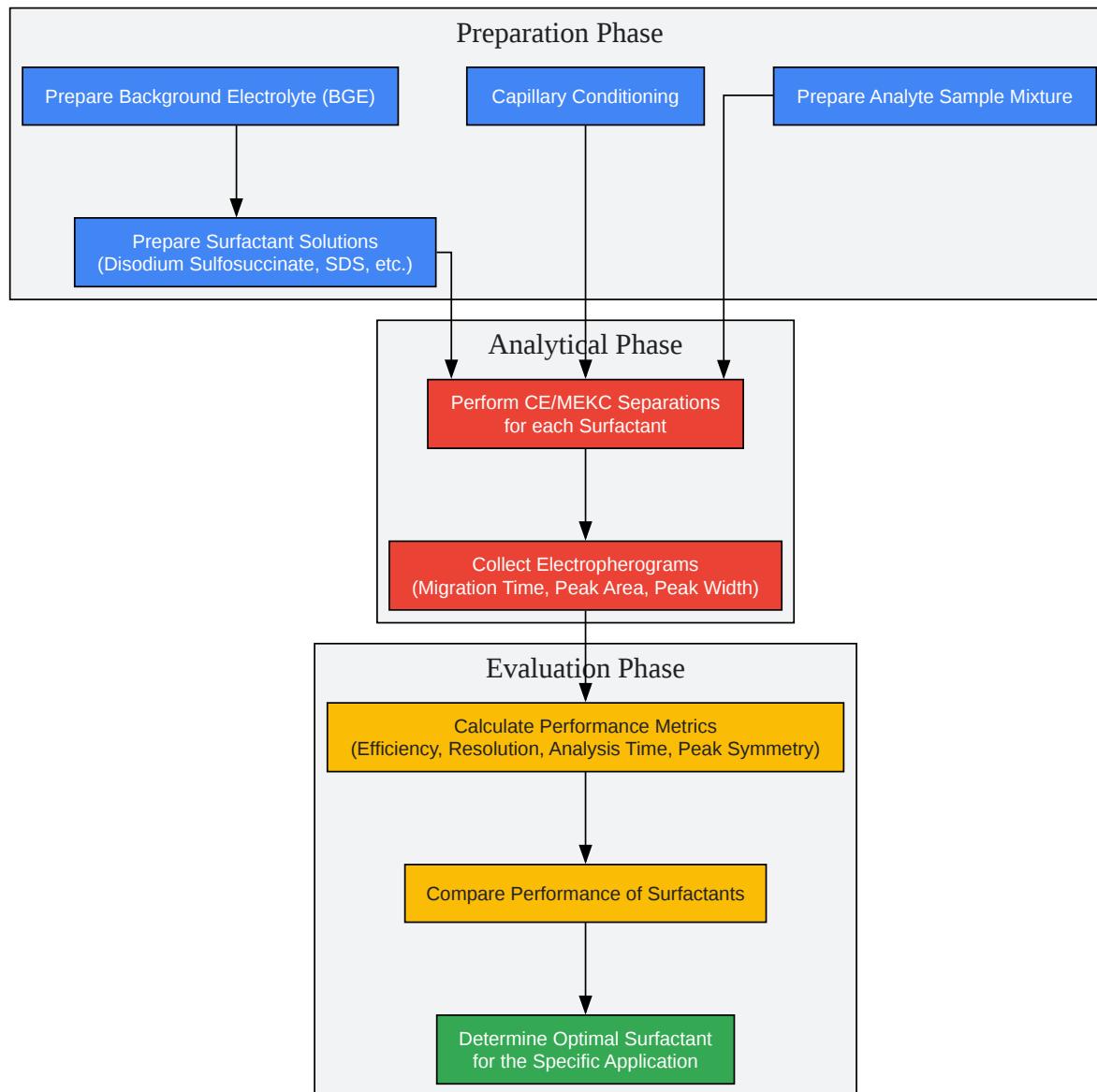
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Figure 1. A flowchart illustrating the key steps involved in the comparative evaluation of different surfactants in a capillary electrophoresis system.

Conclusion

The performance of **disodium sulfosuccinate** in capillary electrophoresis is highly dependent on the specific analytical system and the nature of the analytes. While the widely used SDS may provide superior separation in some instances, particularly in nonaqueous CE for certain hydrophobic compounds, **disodium sulfosuccinates** like AOT/DOSS offer distinct advantages in other scenarios. Notably, DOSS has been shown to provide a wider separation window and a more hydrophobic environment in aqueous MEKC, which can be beneficial for resolving complex mixtures of neutral compounds. Furthermore, the successful application of AOT in the rapid separation of food antioxidants highlights its potential in specific analytical methods.

Ultimately, the choice between **disodium sulfosuccinate** and other surfactants should be guided by empirical data. By following systematic experimental workflows and carefully evaluating key performance metrics, researchers can identify the optimal surfactant to achieve the desired separation, resolution, and analysis time for their specific application. This guide serves as a starting point for this evaluation, providing a foundation of comparative data and standardized protocols to facilitate informed decision-making in the development of robust and efficient capillary electrophoresis methods.

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